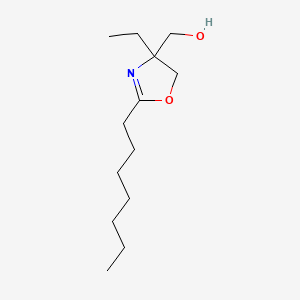
4-Ethyl-2-heptyl-2-oxazoline-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-heptyl-2-oxazoline-4-methanol is an organic compound with the molecular formula C13H25NO2. It belongs to the class of oxazolines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes an ethyl group, a heptyl chain, and a hydroxymethyl group attached to the oxazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-heptyl-2-oxazoline-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-2-heptyl-2-oxazoline with formaldehyde in the presence of a base, which facilitates the formation of the hydroxymethyl group.
Reaction Conditions:
Temperature: Typically around 60-80°C
Solvent: Common solvents include methanol or ethanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-heptyl-2-oxazoline-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazoline ring can be reduced to form an oxazolidine.
Substitution: The ethyl and heptyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 4-ethyl-2-heptyl-2-oxazoline-4-carboxylic acid
Reduction: 4-ethyl-2-heptyl-2-oxazolidine-4-methanol
Substitution: Various substituted oxazolines depending on the reagents used
Applications De Recherche Scientifique
4-Ethyl-2-heptyl-2-oxazoline-4-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it can act as a cross-linking agent to enhance material properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-heptyl-2-oxazoline-4-methanol depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-oxazoline: Lacks the heptyl and hydroxymethyl groups, making it less hydrophobic and less reactive.
4-Methyl-2-oxazoline: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and physical properties.
2-Heptyl-2-oxazoline: Similar but lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
4-Ethyl-2-heptyl-2-oxazoline-4-methanol is unique due to its combination of an ethyl group, a heptyl chain, and a hydroxymethyl group. This structure imparts specific physical and chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
Propriétés
Numéro CAS |
57101-63-0 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
(4-ethyl-2-heptyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C13H25NO2/c1-3-5-6-7-8-9-12-14-13(4-2,10-15)11-16-12/h15H,3-11H2,1-2H3 |
Clé InChI |
GGTHMQKJWFHHRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NC(CO1)(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


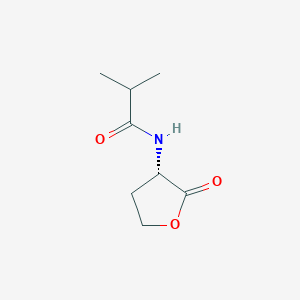

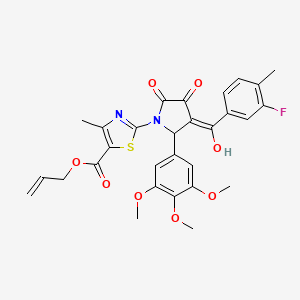

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
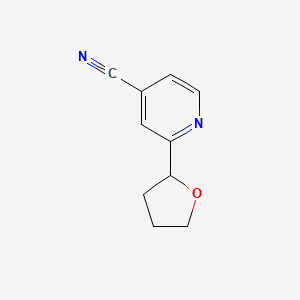
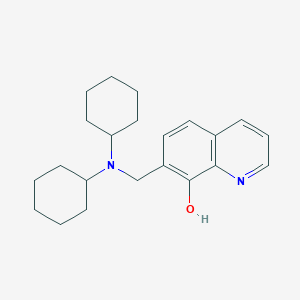
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
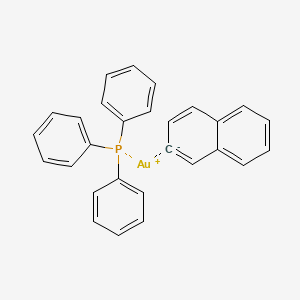
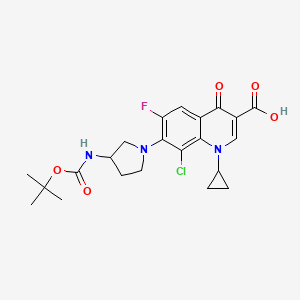

![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
